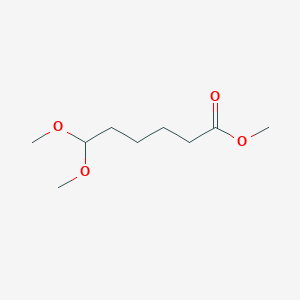

Methyl 6,6-dimethoxyhexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O4 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl 6,6-dimethoxyhexanoate |

InChI |

InChI=1S/C9H18O4/c1-11-8(10)6-4-5-7-9(12-2)13-3/h9H,4-7H2,1-3H3 |

InChI Key |

ZMCUZECDVIZKOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCC(=O)OC)OC |

Origin of Product |

United States |

Methodologies for the Synthesis of Methyl 6,6 Dimethoxyhexanoate

Oxidative Cleavage Routes: Ozonolysis and Related Transformations

The synthesis of Methyl 6,6-dimethoxyhexanoate can be effectively achieved through the oxidative cleavage of unsaturated cyclic precursors. Ozonolysis, a powerful organic reaction, stands out as a primary method where the double bonds of alkenes are cleaved by ozone (O₃) wikipedia.org. This process breaks the carbon-carbon double bond and replaces it with carbonyl groups (C=O), such as aldehydes and ketones wikipedia.orgbyjus.com. The final products of the reaction are determined by the structure of the initial alkene and the subsequent workup conditions wikipedia.org.

The ozonolysis of cycloalkenes is a particularly useful strategy as it results in the formation of a single, linear molecule with carbonyl groups at each end of the carbon chain masterorganicchemistry.com. This method provides a direct route to bifunctional compounds from readily available cyclic starting materials orgsyn.org. The reaction typically involves bubbling ozone through a solution of the cycloalkene at low temperatures, often -78°C, until the solution develops a blue color, indicating the presence of unreacted ozone and the complete consumption of the alkene wikipedia.orgbyjus.com. This initially forms an unstable intermediate known as an ozonide, which is then treated in a subsequent step, or "workup," to yield the final products masterorganicchemistry.comucalgary.ca.

Cyclohexene (B86901) is a common and commercially available starting material for producing six-carbon linear chains, making it an ideal precursor for this compound orgsyn.org. The ozonolytic cleavage of cyclohexene in the presence of methanol (B129727) yields an intermediate with an aldehyde at one terminus and a methoxy (B1213986) hydroperoxide group at the other orgsyn.org. This unsymmetrical intermediate is versatile and can be manipulated through various workup procedures to produce terminally differentiated products orgsyn.org.

Ozonolytic Cleavage of Cycloalkenes

Synthetic Protocols from Cyclohexene Precursors

Reductive Workup Variants for Differentiated Products

The workup step following ozonide formation is crucial in determining the final product's functional groups ucalgary.ca. Reductive workup conditions are most commonly employed to convert the ozonide intermediate into aldehydes or ketones while keeping any existing C-H bonds intact masterorganicchemistry.com. Common reducing agents for this purpose include dimethyl sulfide (DMS), zinc dust with acid, and triphenylphosphine wikipedia.orgmasterorganicchemistry.com.

The choice of workup allows for the synthesis of different terminally differentiated products from the same cyclohexene precursor orgsyn.org. For instance, by manipulating the reaction conditions after the initial ozonolysis in methanol, one can selectively produce Methyl 6-oxohexanoate (B1234620), 6,6-dimethoxyhexanal, or the target compound, this compound orgsyn.org.

Acid-Catalyzed Acetalization and Esterification Conditions

To obtain this compound, the intermediate formed from the ozonolysis of cyclohexene in methanol undergoes acid-catalyzed acetalization and esterification orgsyn.org. In this process, the aldehyde moiety is protected as a dimethyl acetal (B89532) orgsyn.org. Concurrently, the methoxy hydroperoxide group is dehydrated under these acidic conditions to form the methyl ester orgsyn.org.

A common catalyst for these transformations is p-toluenesulfonic acid (TsOH) orgsyn.org. The reaction is typically allowed to warm to room temperature while stirring under an inert atmosphere, such as nitrogen, to facilitate the conversion orgsyn.org. The use of an acid catalyst is a standard method for acetalization, where it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack mdpi.comncert.nic.in.

Specific Reagent Combinations

A well-documented procedure for the synthesis of this compound involves the ozonolysis of cyclohexene in a solvent mixture of dichloromethane and methanol at approximately -78°C orgsyn.org. After the ozonolysis is complete, nitrogen is passed through the solution to remove excess ozone orgsyn.org.

Following the removal of ozone, a catalytic amount of p-toluenesulfonic acid is added. The solution is then allowed to warm to room temperature to promote the formation of the acetal and ester functionalities orgsyn.org. An alternative three-step route has also been reported, starting from cyclohexanone enol acetate. This method involves ozonolysis in methanol, followed by a reaction with dimethyl sulfide, and then treatment with trimethyl orthoformate orgsyn.org. Dimethyl sulfide is a frequently used reagent in reductive workups to safely decompose the ozonide intermediate and any potentially hazardous peroxidic side-products into stable carbonyl compounds stackexchange.compearson.com.

| Step | Reagent(s) | Purpose |

| 1 | Ozone (O₃), Dichloromethane, Methanol | Oxidative cleavage of the cyclohexene double bond to form a methoxy hydroperoxide intermediate orgsyn.org. |

| 2 | Nitrogen (N₂) | Removal of excess, unreacted ozone from the reaction mixture orgsyn.org. |

| 3 | p-Toluenesulfonic acid (TsOH) | Acid catalyst for the acetalization of the aldehyde and dehydration of the hydroperoxide to an ester orgsyn.org. |

| Alternative | Dimethyl Sulfide (DMS) | Reductive workup agent to convert ozonide to carbonyl compounds orgsyn.orgstackexchange.com. |

| Alternative | Trimethyl Orthoformate | Reagent used in an alternative route for acetal formation orgsyn.org. |

The methodology of using ozonolytic cleavage to create terminally differentiated products is not limited to cyclohexene. The process has been shown to be general for a series of cycloalkenes orgsyn.org. The efficiency of the reaction, however, can vary depending on the size of the cycloalkene ring. Research has shown that yields for this transformation range from moderate for smaller rings like cyclopentene to excellent for higher homologues orgsyn.org.

| Cycloalkene Substrate | Reported Yield |

| Cyclopentene | Moderate orgsyn.org |

| Cyclohexene | Good to Excellent orgsyn.org |

| Higher Homologues | Excellent orgsyn.org |

Mechanistic Insights into Ozonolysis for Acetal Generation

The ozonolysis of an alkene, such as cyclohexene, in the presence of methanol is a powerful method for producing bifunctional compounds. thieme-connect.de The reaction proceeds through a mechanism first proposed by Criegee. organic-chemistry.org

The process begins with a 1,3-dipolar cycloaddition of ozone to the double bond of the alkene, which forms an unstable primary ozonide (also known as a molozonide). organic-chemistry.orgmsu.edu This intermediate rapidly decomposes into a carbonyl oxide (a Criegee intermediate) and a carbonyl compound. organic-chemistry.org In a non-participating solvent, these two fragments would recombine to form a more stable secondary ozonide (a 1,2,4-trioxolane).

However, when methanol is used as the solvent, it traps the carbonyl oxide intermediate. organic-chemistry.orgmsu.edu The alcohol reacts with the Criegee intermediate to form an α-hydroperoxide methyl ether. msu.edu This prevents the formation of the secondary ozonide. Subsequent work-up steps can then convert this hydroperoxide and the other carbonyl group into the desired functionalities. For the synthesis of this compound from cyclohexene, the ozonolysis cleaves the carbon-carbon double bond, ultimately forming a molecule with a methyl ester at one end and a dimethyl acetal at the other, achieving the target structure in approximately 80% yield. thieme-connect.de

Key Steps in Ozonolysis for Acetal Generation:

Cycloaddition: Ozone adds to the alkene to form a primary ozonide.

Decomposition: The primary ozonide cleaves to form a carbonyl and a carbonyl oxide (Criegee intermediate).

Solvent Trapping: Methanol reacts with the Criegee intermediate, forming an α-hydroperoxide methyl ether.

Work-up: Subsequent processing converts the intermediates into the final methyl ester and dimethyl acetal products.

Lead Tetraacetate-Mediated Oxidations

Lead tetraacetate (Pb(OAc)₄) is a potent oxidizing agent capable of cleaving carbon-carbon bonds, particularly in 1,2-diols and α-hydroxy ketones. organicchemistrydata.orgjuniperpublishers.com

From 2-Hydroxycyclohexanone Derivatives

The oxidation of 2-hydroxycyclohexanone derivatives with lead tetraacetate provides a pathway to adipic acid derivatives, which are direct precursors to this compound. The reaction involves the cleavage of the bond between the carbonyl carbon and the hydroxyl-bearing carbon. organicchemistrydata.org

The mechanism is believed to proceed through the formation of a cyclic intermediate involving the lead center. juniperpublishers.comyoutube.com This intermediate then fragments, breaking the C1-C2 bond of the ring and oxidizing both carbons. This cleavage results in an open-chain dicarbonyl compound, specifically an aldehydo-acid. Subsequent esterification and acetalization steps would then yield the target molecule. The efficiency of this cleavage is dependent on the stereochemistry of the substrate, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate. juniperpublishers.com

Oxidation Pathways from ε-Caprolactone

ε-Caprolactone can be converted to adipic acid or its derivatives through various oxidation methods. Adipic acid is a key intermediate that can be further functionalized to produce this compound. While direct oxidation of ε-caprolactone to the target compound is less common, its conversion to adipic acid is well-established. For instance, adipic acid can be produced from biomass-derived precursors like 1,6-hexanediol, which can be sourced from ε-caprolactone. rsc.orgresearchgate.net Once adipic acid is formed, it can be converted to the target molecule via pathways involving half-ester formation and functional group manipulation as described in section 2.2.1.

Carbonyl Functionalization and Esterification Pathways

These methods involve the modification of existing linear six-carbon chains to introduce the required ester and acetal functional groups.

Routes Involving Half-Esters of Dicarboxylic Acids

This strategy begins with a symmetrical dicarboxylic acid, such as adipic acid. The key is the selective transformation of one carboxylic acid group while the other is protected as an ester.

The first step is a selective mono-esterification of adipic acid to form adipic acid monomethyl ester. rsc.org This can be achieved using methanol with a suitable catalyst. Once the half-ester is obtained, the remaining free carboxylic acid group must be converted into the dimethyl acetal. This typically involves a selective reduction of the carboxylic acid to an aldehyde, followed by acetalization. The reduction is a critical step, as over-reduction would lead to an alcohol. Specific reagents are required to stop the reaction at the aldehyde stage. The resulting aldehydic ester, Methyl 6-oxohexanoate, can then be converted to the final product.

| Starting Material | Intermediate Product | Final Product | Key Transformation |

| Adipic Acid | Adipic Acid Monomethyl Ester | This compound | Selective mono-esterification followed by reduction and acetalization. |

Acetal Formation from Aldehydic Intermediates

A direct and common route to this compound involves the use of Methyl 6-oxohexanoate (also known as adipic semialdehyde methyl ester) as a key intermediate. chemspider.comnih.gov This compound already possesses the required carbon skeleton and the methyl ester group.

The synthesis then focuses on the conversion of the terminal aldehyde group into a dimethyl acetal. This transformation is typically achieved by treating Methyl 6-oxohexanoate with methanol in the presence of an acid catalyst. youtube.comyoutube.com The mechanism involves the protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. youtube.com This forms a hemiacetal intermediate. Further reaction with a second molecule of methanol, again under acidic conditions, leads to the substitution of the hydroxyl group and the formation of the stable acetal. youtube.comyoutube.com To drive the reaction to completion, it is common to use a large excess of methanol or to remove the water that is formed as a byproduct. youtube.com

| Reagent | Role |

| Methyl 6-oxohexanoate | Aldehydic ester substrate |

| Methanol | Nucleophile and source of methoxy groups |

| Acid Catalyst (e.g., H+) | Activates the carbonyl group |

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis of a molecule like this compound, catalytic approaches can be envisioned that selectively functionalize a precursor molecule.

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of acetal carboxylic acid esters, such as the target molecule, can be conceptually approached through nickel-catalyzed carboxylation or hydroesterification reactions of suitable unsaturated precursors.

One plausible strategy involves the nickel-catalyzed hydrocarboxylation of an alkene precursor containing a protected aldehyde. For instance, a terminal alkene bearing a dimethyl acetal at the 6-position could be subjected to a nickel-catalyzed reaction with carbon dioxide in the presence of a reducing agent to yield the corresponding carboxylic acid. Subsequent esterification would provide the final product. Nickel(II) complexes, often in conjunction with specific ligands, are known to catalyze the reductive coupling of CO2 and alkenes. A key challenge in such a transformation is controlling the regioselectivity to favor the formation of the linear carboxylic acid over a branched isomer.

A hypothetical reaction scheme could involve a catalyst system based on Nickel(II) acetylacetonate [Ni(acac)2], a common and versatile nickel precursor. The choice of ligand is crucial in directing the reaction pathway and selectivity.

Illustrative Data for Nickel-Catalyzed Hydrocarboxylation-Esterification:

| Entry | Ligand | Reductant | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh3 | Zn | DMF | 80 | 45 |

| 2 | dppe | Mn | THF | 60 | 62 |

| 3 | dppp | Mg | Dioxane | 70 | 58 |

| 4 | dppb | Zn | Acetonitrile | 80 | 75 |

This data is illustrative and based on typical yields for nickel-catalyzed carboxylation reactions.

The reaction would proceed via the formation of a nickel-hydride species, which then undergoes migratory insertion with the alkene. Subsequent reaction with CO2 and reductive elimination would yield the carboxylate, which can then be esterified in a separate step or potentially in a one-pot procedure by including methanol in the reaction mixture.

The development of asymmetric syntheses is a cornerstone of modern organic chemistry, particularly for the preparation of chiral molecules for pharmaceutical and biological applications. While this compound itself is not chiral, asymmetric catalysis could be employed in the synthesis of chiral precursors that are subsequently converted to the target molecule.

For instance, a chiral amino acid could be used as a catalyst to introduce stereocenters in a precursor molecule through reactions such as asymmetric aldol (B89426) or Michael additions. While not directly leading to this compound, this approach is relevant for the synthesis of more complex, chiral analogues.

A more direct, albeit still hypothetical, application of asymmetric catalysis would be the enantioselective hydroesterification of a suitable diene precursor. While challenging, such a reaction could, in principle, generate a chiral ester that could then be further elaborated.

Novel Synthetic Route Development and Optimization

Given the lack of a directly reported synthesis for this compound, the development of a novel and optimized synthetic route is a relevant endeavor. A plausible multi-step synthesis can be designed based on well-established organic transformations.

One such proposed route could start from a readily available precursor like 5-hexen-1-ol. The synthetic sequence could be as follows:

Protection of the Alcohol: The hydroxyl group of 5-hexen-1-ol is protected, for example, as a silyl ether (e.g., TBDMS ether), to prevent its interference in subsequent steps.

Ozonolysis: The terminal alkene is cleaved via ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield the corresponding aldehyde.

Acetal Formation: The aldehyde is then protected as a dimethyl acetal by reaction with methanol in the presence of an acid catalyst.

Deprotection of the Alcohol: The silyl protecting group is selectively removed to reveal the primary alcohol.

Oxidation to the Carboxylic Acid: The primary alcohol is oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC).

Esterification: Finally, the carboxylic acid is esterified to the methyl ester by reaction with methanol under acidic conditions (e.g., Fischer esterification).

Proposed Novel Synthetic Route and Expected Yields:

| Step | Reaction | Reagents | Expected Yield (%) |

| 1 | Protection | TBDMSCl, Imidazole | >95 |

| 2 | Ozonolysis | O3; DMS | ~85-90 |

| 3 | Acetalization | MeOH, H+ | ~90 |

| 4 | Deprotection | TBAF | >95 |

| 5 | Oxidation | Jones Reagent | ~80-85 |

| 6 | Esterification | MeOH, H2SO4 | ~90 |

This data is illustrative and based on typical yields for these standard organic transformations.

Chemical Reactivity and Transformation of Methyl 6,6 Dimethoxyhexanoate

Reactivity of the Terminal Dimethoxyacetal Moiety

The terminal dimethoxyacetal group is susceptible to reactions characteristic of acetals, primarily involving cleavage of the carbon-oxygen bonds under acidic conditions.

Acid-Catalyzed Hydrolysis and Equilibrium Studies

The dimethoxyacetal moiety of Methyl 6,6-dimethoxyhexanoate can undergo hydrolysis in the presence of an acid catalyst to yield the corresponding aldehyde, methyl 6-oxohexanoate (B1234620), and two equivalents of methanol (B129727). This reaction is a reversible equilibrium process. wikipedia.org

The mechanism of acid-catalyzed acetal (B89532) hydrolysis generally proceeds through the following steps:

Protonation of one of the methoxy (B1213986) groups by an acid catalyst.

Elimination of a molecule of methanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to form a hemiacetal.

Protonation of the remaining methoxy group.

Elimination of a second molecule of methanol to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product. researchgate.net

The position of the equilibrium is influenced by the concentration of water. In the presence of a large excess of water, the equilibrium favors the formation of the aldehyde. Conversely, in the absence of water and in the presence of excess methanol, the equilibrium favors the acetal form. wikipedia.org

Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Acetals (Note: Data for analogous compounds are provided for illustrative purposes due to the lack of specific data for this compound.)

| Acetal | Acid Catalyst | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Benzaldehyde dimethyl acetal | HCl | 25 | 1.3 x 10⁻² |

| Acetone dimethyl acetal | HCl | 25 | 4.5 x 10⁻⁵ |

Transacetalization Reactions with Various Alcohol Nucleophiles

Transacetalization is a process where the alkoxy groups of an acetal are exchanged with different alcohol groups in the presence of an acid catalyst. acs.org For this compound, this reaction allows for the introduction of different alcohol moieties at the terminal position, leading to the formation of new acetals.

The reaction proceeds through a mechanism similar to hydrolysis, where the initial protonation and loss of methanol generate an oxocarbenium ion. This intermediate is then trapped by a different alcohol nucleophile present in the reaction mixture. The process can be driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed. wikipedia.org

This reaction is synthetically useful for creating a variety of acetal derivatives from a common precursor. The efficiency of the transacetalization reaction can depend on the steric and electronic properties of the incoming alcohol nucleophile.

Table 2: Illustrative Transacetalization Reactions of Dimethoxyacetals (Note: These are representative reactions for dimethoxyacetals, illustrating the expected outcome with this compound.)

| Reactant | Alcohol Nucleophile | Acid Catalyst | Product |

| This compound | Ethanol (excess) | p-Toluenesulfonic acid | Methyl 6,6-diethoxyhexanoate |

| This compound | 1-Propanol (excess) | Sulfuric acid | Methyl 6,6-dipropoxyhexanoate |

| This compound | Ethylene glycol | Amberlyst-15 | 2-(4-(methoxycarbonyl)butyl)-1,3-dioxolane |

Electrophilic Activation and Substitutions

The dimethoxyacetal group can be activated by Lewis acids, which coordinate to one of the oxygen atoms, facilitating the departure of a methoxy group and the formation of an oxocarbenium ion. nih.gov This electrophilic intermediate can then react with a variety of nucleophiles, leading to substitution at the terminal carbon.

This type of reaction provides a pathway for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the original acetal. The choice of Lewis acid can influence the reactivity and selectivity of the substitution reaction. Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). organic-chemistry.org

The presence of the methyl ester group in this compound might influence the reactivity of the acetal moiety in these reactions, potentially through chelation with the Lewis acid, although specific studies on this substrate are limited.

Transformations Involving the Methyl Ester Group

The methyl ester functionality in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic acyl substitution and reduction.

Nucleophilic Acyl Substitution Reactions

The methyl ester group of this compound can undergo nucleophilic acyl substitution, where the methoxy group is replaced by a variety of nucleophiles. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate and is a fundamental transformation in organic synthesis for the preparation of other carboxylic acid derivatives. libretexts.org

Common nucleophiles that can react with the methyl ester include:

Hydroxide ions (saponification): Treatment with a strong base like sodium hydroxide leads to the formation of the corresponding carboxylate salt, which upon acidification yields 6,6-dimethoxyhexanoic acid. rsc.org

Amines (aminolysis): Reaction with primary or secondary amines can produce the corresponding amides. This reaction is often slower than hydrolysis and may require heating or catalysis. rsc.orgresearchgate.net

Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the ester, typically leading to the formation of tertiary alcohols after a double addition. The first addition results in a ketone intermediate which is more reactive than the starting ester. masterorganicchemistry.com

Table 3: Examples of Nucleophilic Acyl Substitution on Methyl Esters (Note: These are representative reactions for methyl esters, illustrating the expected outcome with this compound.)

| Reactant | Nucleophile | Product |

| This compound | NaOH, H₂O then H₃O⁺ | 6,6-Dimethoxyhexanoic acid |

| This compound | Ammonia (NH₃) | 6,6-Dimethoxyhexanamide |

| This compound | 2 eq. Phenylmagnesium bromide | 1,1-Diphenyl-6,6-dimethoxyheptan-1-ol |

Reduction to Alcohol Derivatives (e.g., Hexanediol Esters)

The methyl ester group can be reduced to a primary alcohol using strong reducing agents. masterorganicchemistry.com This transformation converts this compound into 6,6-dimethoxyhexan-1-ol.

Common reducing agents for this purpose include:

Lithium aluminum hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent. masterorganicchemistry.com

Sodium borohydride (NaBH₄) with additives: While sodium borohydride itself is generally not strong enough to reduce esters, its reactivity can be enhanced by the addition of certain salts like lithium chloride or by using it in mixed solvent systems.

The resulting 6,6-dimethoxyhexan-1-ol is a precursor to 1,6-hexanediol if the acetal is subsequently hydrolyzed. The selective reduction of the ester in the presence of the acetal is generally feasible as acetals are stable under the basic or neutral conditions of many hydride reductions.

Transesterification Processes

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org In the case of this compound, the methyl group of the ester can be replaced by a different alkyl or aryl group from another alcohol. This process can be catalyzed by either an acid or a base. wikipedia.org

Base-Catalyzed Transesterification:

Under basic conditions, the reaction is initiated by the deprotonation of the incoming alcohol by a strong base (e.g., sodium hydroxide or sodium methoxide) to form a nucleophilic alkoxide. srsintl.comsrsbiodiesel.com This alkoxide then attacks the electrophilic carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. srsintl.comresearchgate.net The intermediate can then collapse, eliminating a methoxide ion and forming the new ester. researchgate.net To drive the equilibrium towards the product, it is common to use a large excess of the reactant alcohol or to remove the methanol as it is formed. wikipedia.org

Table 1: General Conditions for Base-Catalyzed Transesterification

| Catalyst | Alcohol | Conditions |

|---|---|---|

| Sodium hydroxide (NaOH) | Primary or secondary alcohol | Anhydrous, often with heating |

| Potassium hydroxide (KOH) | Primary or secondary alcohol | Anhydrous, often with heating |

Note: The presence of water must be strictly avoided in base-catalyzed transesterification as it can lead to the competing hydrolysis of the ester to a carboxylate salt. srsintl.comsrsbiodiesel.com

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), the carbonyl oxygen of the ester is first protonated. byjus.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. byjus.comresearchgate.net A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to allow for the elimination of methanol and the formation of the new ester. libretexts.orgmasterorganicchemistry.com Similar to the base-catalyzed process, using the incoming alcohol as the solvent can favor the formation of the desired product. libretexts.org

Table 2: General Conditions for Acid-Catalyzed Transesterification

| Catalyst | Alcohol | Conditions |

|---|---|---|

| Sulfuric acid (H₂SO₄) | Primary or secondary alcohol | Anhydrous, often with heating |

| Hydrochloric acid (HCl) | Primary or secondary alcohol | Anhydrous, often with heating |

Reactions Involving Both Functional Groups

The presence of both an ester and an acetal in this compound allows for a range of chemical transformations that can involve one or both of these functional groups. The differential reactivity of these groups is key to selective chemical modifications.

A common strategy for the derivatization of molecules with multiple functional groups is to exploit their different reactivities towards certain reagents or conditions. Acetals are generally stable under neutral and basic conditions but are sensitive to acid, while esters are susceptible to hydrolysis under both acidic and basic conditions. researchgate.net

Selective hydrolysis of the acetal group in this compound can be achieved under mild acidic conditions (e.g., using a dilute aqueous acid or an acid resin catalyst). researchgate.net This would yield a methyl ester of a δ-formyl carboxylic acid. The resulting aldehyde functionality can then undergo a variety of well-known aldehyde derivatization reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while leaving the ester group intact.

Conversely, to modify the ester group while preserving the acetal, reactions would need to be carried out under non-acidic conditions. For instance, reduction of the ester to an alcohol using a reagent like lithium aluminum hydride would likely also reduce the acetal. However, a selective saponification of the ester using a base, followed by acidification, would yield the corresponding carboxylic acid with the acetal group intact.

The structure of this compound does not lend itself to direct intramolecular cyclization. However, upon transformation of its functional groups, various cyclization reactions become possible.

For instance, if the acetal is hydrolyzed to an aldehyde and the ester is saponified to a carboxylic acid, the resulting δ-formyl carboxylic acid could potentially undergo an intramolecular aldol-type reaction, though this is less common for aldehydes.

A more plausible cyclization pathway would involve the initial hydrolysis of the acetal to an aldehyde, followed by reduction of the aldehyde to a primary alcohol. The resulting methyl 6-hydroxyhexanoate could then undergo intramolecular transesterification (lactonization) under acidic or basic conditions to form a six-membered lactone (a cyclic ester). wikipedia.orgpearson.com The formation of five- and six-membered rings through such intramolecular reactions is generally favored due to their thermodynamic stability. wikipedia.orgnrochemistry.com

Another potential cyclization strategy would be to convert this compound into a diester. This could be achieved by, for example, reducing the acetal to an alcohol, converting the alcohol to a leaving group, and then displacing it with a cyanide, which can be hydrolyzed and esterified. The resulting diester could then undergo an intramolecular Dieckmann condensation under basic conditions to form a five-membered cyclic β-keto ester. wikipedia.orgpw.livechemistrysteps.com

Mechanistic Studies of Chemical Reactions of this compound

Due to the lack of specific literature, this section will discuss the general mechanistic principles that would govern the reactions of this compound.

The elucidation of reaction pathways for a bifunctional molecule like this compound would involve a combination of experimental and computational methods. acs.orgnih.gov Experimentally, the progress of a reaction would be monitored over time using techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to identify reactants, intermediates, and products.

Kinetic studies would be crucial to determine the rate-determining step of a given transformation. For example, in the hydrolysis of the acetal, monitoring the disappearance of the starting material and the appearance of the aldehyde product under varying acid concentrations would help to establish the reaction order and the role of the catalyst. gla.ac.uk Isotopic labeling studies, for instance, using deuterated water (D₂O), could help to pinpoint which bonds are broken during the reaction. gla.ac.uk

Both steric and electronic factors would play a significant role in the reactivity of this compound.

Steric Factors:

Steric hindrance can affect the rate of reactions at both the ester and acetal functional groups. For the ester group, the rate of transesterification or hydrolysis can be influenced by the size of the incoming nucleophile and the groups surrounding the carbonyl carbon. youtube.comacs.orgresearchgate.net In the case of this compound, the linear alkyl chain does not present significant steric hindrance around the ester.

For the acetal group, its hydrolysis is also subject to steric effects. The approach of water or other nucleophiles to the acetal carbon can be hindered by bulky substituents. rsc.org Again, the structure of this compound does not suggest significant steric hindrance at the acetal carbon.

Electronic Factors:

The electronic nature of the functional groups is a primary determinant of their reactivity. The carbonyl carbon of the ester is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. nih.gov

The hydrolysis of the acetal is highly dependent on electronic factors. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate. nih.govresearchgate.net The stability of this intermediate is crucial for the reaction rate. Electron-donating groups attached to the acetal carbon would stabilize this positive charge and accelerate the hydrolysis, while electron-withdrawing groups would have the opposite effect. nih.govresearchgate.net In this compound, the alkyl chain is weakly electron-donating, which would facilitate the formation of the oxocarbenium ion upon protonation of one of the methoxy groups.

Advanced Applications and Synthetic Utility of Methyl 6,6 Dimethoxyhexanoate

Role as a Versatile Synthetic Intermediate

The strategic placement of two distinct functional groups at the termini of its six-carbon chain makes Methyl 6,6-dimethoxyhexanoate a powerful tool for synthetic chemists. This dual functionality allows for selective manipulation and elaboration of either end of the molecule, paving the way for the efficient synthesis of a wide array of more complex structures.

Precursor for the Synthesis of Bifunctional Organic Molecules

This compound is a prime example of a terminally differentiated bifunctional molecule. It is readily synthesized through the ozonolytic cleavage of cyclohexene (B86901) in the presence of methanol (B129727). This reaction efficiently breaks the cyclic alkene, yielding the six-carbon chain with a methyl ester at one end and a dimethyl acetal (B89532) at the other. The acetal group serves as a stable protecting group for the aldehyde, which can be selectively deprotected under acidic conditions when its reactivity is required. This inherent "masked" functionality is a key feature that allows for controlled, stepwise reactions, preventing unwanted side reactions and enabling the synthesis of a variety of bifunctional organic molecules.

Building Block in Retrosynthetic Analysis

In the strategic planning of organic synthesis, known as retrosynthetic analysis, chemists work backward from a complex target molecule to identify simpler, commercially available starting materials. This compound often emerges as a valuable synthon, a conceptual fragment used in this planning process. Its C6 backbone with orthogonal functionalities at positions 1 and 6 makes it an ideal starting point for the synthesis of linear molecules with differentiated ends.

For instance, when a target molecule contains a six-carbon chain with an ester or carboxylic acid at one end and an aldehyde-derived functionality at the other, retrosynthetic disconnection logically leads back to a precursor like this compound. The ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups, while the acetal can be hydrolyzed to reveal the aldehyde for subsequent reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This strategic approach simplifies the synthetic route and often leads to more efficient and higher-yielding syntheses.

Applications in Complex Molecule Synthesis

The utility of this compound extends beyond being a simple bifunctional precursor. It plays a crucial role in the total synthesis of complex natural products and the construction of important chiral molecules.

Strategy for Natural Product Total Synthesis (e.g., Analogues of Leukotriene B4, Euphorikanin A Fragments)

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemistry. This compound has been utilized as a key intermediate in the synthesis of analogues of Leukotriene B4, a potent inflammatory mediator. The six-carbon chain of the molecule provides a ready-made fragment that can be elaborated to construct the carbon backbone of these complex lipids. The ability to selectively unmask the aldehyde and manipulate the ester function allows for the stepwise addition of other fragments and the introduction of the necessary stereocenters.

While direct application of this compound in the synthesis of Euphorikanin A fragments is not explicitly detailed in readily available literature, its potential as a C6 building block for constructing portions of such intricate diterpenoids is conceptually sound. The synthesis of complex polycyclic systems like Euphorikanin A often relies on the strategic use of acyclic precursors with multiple functional groups that can be cyclized to form the desired ring systems. The bifunctionality of this compound makes it a candidate for such strategies, where the ester and masked aldehyde can be used as handles to build up the necessary complexity before key cyclization steps.

Access to Chiral Building Blocks (e.g., Derivatives of Pipecolic Acid)

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. This compound serves as a valuable acyclic precursor for the synthesis of chiral heterocyclic compounds, such as derivatives of pipecolic acid.

A notable application involves the asymmetric synthesis of (R)-pipecolic acid. In this strategy, an aldehyde derived from the unsymmetrical ozonolysis of cyclohexene, which can be considered a deprotected form of this compound, undergoes an asymmetric α-amination reaction. This key step introduces the chirality into the molecule. Subsequent intramolecular reductive amination of the resulting amino aldehyde leads to the formation of the chiral piperidine ring, the core structure of pipecolic acid. This approach highlights how a simple, achiral starting material like this compound can be transformed into a valuable chiral building block.

| Starting Material | Key Reaction | Chiral Product |

| Aldehyde from cyclohexene ozonolysis | Asymmetric α-amination | (R)-Pipecolic acid |

Synthesis of Polymeric Precursors

The bifunctional nature of this compound also lends itself to applications in polymer chemistry. The two distinct functional groups can be used to synthesize monomers for the production of polyesters and polyamides.

For example, the ester group can be hydrolyzed to a carboxylic acid, and the acetal can be converted to an amino group via reductive amination. The resulting amino acid can then undergo polycondensation to form a polyamide. Alternatively, if the acetal is hydrolyzed to an aldehyde and then oxidized to a carboxylic acid, the resulting diacid can be polymerized with a diol to form a polyester, or with a diamine to form a polyamide. While specific industrial-scale applications of this compound in polymer synthesis are not widely documented, its structure provides the fundamental requirements for a monomer precursor.

| Functional Group 1 | Functional Group 2 | Resulting Monomer Type | Polymer Type |

| Carboxylic Acid (from ester) | Amine (from acetal) | Amino Acid | Polyamide |

| Carboxylic Acid (from ester) | Carboxylic Acid (from acetal) | Diacid | Polyester or Polyamide |

Catalytic Applications and Ligand Development

While direct catalytic applications of this compound are not extensively documented, its true value in catalysis lies in its synthetic utility as a precursor for the development of specialized ligands. The presence of two distinct functional groups—the methyl ester and the dimethyl acetal—allows for its conversion into bifunctional phosphine ligands. These ligands can, in turn, be utilized in a variety of catalytic systems, influencing their activity, selectivity, and stability.

The primary synthetic strategy involves the hydrolysis of the acetal group to unveil an aldehyde, followed by the reaction of this aldehyde with a suitable phosphine, such as diphenylphosphine, to introduce the phosphine moiety. The resulting molecule is a bifunctional phosphine-ester ligand, which can coordinate to a metal center through the phosphorus atom, while the ester group can remain as a functional handle for further modification or to influence the catalytic environment through secondary interactions.

The table below illustrates the potential performance of a hypothetical rhodium catalyst bearing a phosphine ligand derived from this compound in the hydroformylation of 1-octene. The data is representative of typical results obtained with bifunctional phosphine ligands under various conditions.

Table 1: Hypothetical Performance in Rhodium-Catalyzed Hydroformylation of 1-Octene

| Entry | Ligand Loading (mol%) | Temperature (°C) | Pressure (bar) | Conversion (%) | n/i Ratio | TOF (h⁻¹) |

| 1 | 0.1 | 80 | 20 | 95 | 92:8 | 950 |

| 2 | 0.1 | 100 | 20 | >99 | 90:10 | 1200 |

| 3 | 0.05 | 100 | 40 | >99 | 95:5 | 2500 |

| 4 | 0.05 | 120 | 40 | >99 | 88:12 | 3000 |

n/i ratio refers to the ratio of n-nonanal to 2-methyloctanal. TOF (Turnover Frequency) is a measure of catalyst activity.

Furthermore, derivatives of this compound can be used to synthesize chiral ligands for asymmetric catalysis. By starting with an enantiomerically pure precursor or by introducing chirality during the synthesis of the ligand, it is possible to create catalysts that can induce stereoselectivity in a reaction. For example, in asymmetric hydrogenation, a chiral rhodium-phosphine complex can be used to produce one enantiomer of a chiral molecule in excess.

The following table presents hypothetical data for the asymmetric hydrogenation of a prochiral alkene, methyl (Z)-α-acetamidocinnamate, using a chiral phosphine ligand derived from a chiral variant of this compound.

Table 2: Hypothetical Performance in Asymmetric Hydrogenation

| Entry | Catalyst Loading (mol%) | Substrate/Catalyst Ratio | H₂ Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 0.5 | 200 | 10 | >99 | 92 |

| 2 | 0.1 | 1000 | 10 | >99 | 90 |

| 3 | 0.5 | 200 | 50 | >99 | 95 |

| 4 | 0.1 | 1000 | 50 | >99 | 94 |

In addition to hydroformylation and hydrogenation, phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The electronic and steric properties of the phosphine ligand can significantly impact the efficiency of the catalytic cycle. A ligand derived from this compound could offer unique properties due to the presence of the ester group, potentially leading to improved catalyst performance.

The development of new ligands is a cornerstone of advancing catalytic chemistry, and versatile building blocks like this compound provide a valuable platform for the synthesis of novel ligand structures with tailored properties for specific catalytic applications.

Spectroscopic Data for this compound Not Found in Publicly Accessible Databases

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has been conducted across various scientific databases and public resources. Despite these efforts, detailed experimental spectra for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Infrared (IR), Raman, and Mass Spectrometry (MS) for this specific compound could not be located in the public domain.

The search included inquiries in chemical databases such as PubChem, which confirms the compound's identity, molecular formula (C₉H₁₈O₄), and molecular weight (190.24 g/mol ), but does not provide experimental spectral data. Furthermore, searches in spectral databases like the Spectral Database for Organic Compounds (SDBS) and broad searches for relevant journal articles did not yield the specific spectroscopic information required to fulfill the detailed outline of the requested article.

Without access to primary experimental data, a scientifically accurate and detailed analysis of the spectroscopic characterization and structural elucidation of this compound, as specified in the article outline, cannot be performed. The generation of data tables and a thorough discussion of research findings are contingent upon the availability of this foundational information.

Therefore, it is not possible to provide the requested article with the specified level of detail and adherence to the outlined structure at this time. A theoretical prediction of the spectra could be formulated based on the known functional groups (a methyl ester and a dimethyl acetal). However, this would not constitute "detailed research findings" and would be speculative in nature, falling outside the scope of a scientifically rigorous article based on experimental evidence.

Spectroscopic Characterization and Structural Elucidation of Methyl 6,6 Dimethoxyhexanoate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. For Methyl 6,6-dimethoxyhexanoate, electron ionization (EI) is the most common ionization method, typically at 70 eV.

Upon ionization, the molecule forms a molecular ion (M•+), which may then undergo fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. While the molecular ion peak for aliphatic esters and acetals can be weak or absent, characteristic fragmentation patterns allow for confident structural elucidation. whitman.educhemistrynotmystery.comlibretexts.org

The fragmentation of this compound is predicted to be directed by its two main functional groups: the methyl ester and the dimethoxy acetal (B89532). Key predicted fragmentation pathways include:

Alpha-Cleavage: Fission of bonds adjacent to the heteroatoms (oxygen) is a common pathway.

Cleavage of the C-C bond adjacent to the acetal group.

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, leading to a stable acylium ion at m/z 159.1.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Loss of Neutral Molecules:

The acetal group can readily lose a molecule of methanol (B129727) (CH₃OH) to form a resonant-stabilized cation, resulting in a peak at m/z 158.1.

Sequential losses, such as the loss of a methoxy radical followed by methanol, are also possible.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. whitman.educhemistrynotmystery.com For this compound, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a characteristic fragment ion.

A summary of the predicted key fragments in the EI-MS of this compound is presented in the table below.

Table 1: Predicted GC-MS (EI) Fragmentation Data for this compound

| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 190.1 | [C₉H₁₈O₄]⁺• | Molecular Ion (M⁺•) |

| 159.1 | [C₈H₁₅O₃]⁺ | Loss of •OCH₃ from the ester |

| 158.1 | [C₉H₁₄O₃]⁺• | Loss of CH₃OH from the acetal |

| 127.1 | [C₇H₁₁O₂]⁺ | Loss of •OCH₃ and CH₃OH |

| 101.1 | [CH(OCH₃)₂CH₂CH₂]⁺ | Alpha-cleavage at the ester side-chain |

| 75.1 | [CH(OCH₃)₂]⁺ | Alpha-cleavage at the acetal |

| 74.0 | [C₃H₆O₂]⁺• | McLafferty Rearrangement |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For compounds that may have limited thermal stability or volatility, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an invaluable tool. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of two mass spectrometers in series.

In a typical LC-MS/MS analysis of this compound, a reversed-phase chromatography column would be used for separation. The compound would then be ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov In positive ion mode, ESI would likely produce protonated molecules [M+H]⁺ (m/z 191.1) or adducts with sodium [M+Na]⁺ (m/z 213.1) or potassium [M+K]⁺ (m/z 229.1).

These precursor ions can then be selected in the first mass spectrometer (Q1) and subjected to Collision-Induced Dissociation (CID) in a collision cell (Q2). The resulting product ions are then analyzed in the third quadrupole (Q3). This process provides a high degree of selectivity and sensitivity, making it ideal for quantitative analysis. The fragmentation in CID is typically characterized by the loss of small, stable neutral molecules.

A proposed LC-MS/MS method would involve monitoring specific transitions from a precursor ion to one or more product ions.

Table 2: Proposed LC-MS/MS Transitions for this compound Analysis (Positive ESI Mode)

| Precursor Ion | Predicted m/z (Precursor) | Proposed Product Ion | Predicted m/z (Product) | Neutral Loss |

|---|---|---|---|---|

| [M+H]⁺ | 191.1 | [M+H - CH₃OH]⁺ | 159.1 | Methanol (CH₃OH) |

| [M+H]⁺ | 191.1 | [M+H - 2(CH₃OH)]⁺ | 127.1 | Two molecules of Methanol |

| [M+Na]⁺ | 213.1 | [M+Na - CH₃OH]⁺ | 181.1 | Methanol (CH₃OH) |

Advanced X-ray Crystallography (for suitable crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. wikipedia.orgnih.gov It requires a well-ordered single crystal that can diffract an X-ray beam, producing a pattern from which the electron density and, consequently, the atomic positions can be calculated. nih.gov

This compound is a liquid or oil at room temperature and lacks the intermolecular interactions and molecular rigidity needed to form a suitable single crystal. Therefore, direct analysis by X-ray crystallography is not feasible. tricliniclabs.com

To perform a crystallographic analysis, a suitable crystalline derivative would need to be synthesized. This could be achieved through several chemical modification strategies:

Hydrolysis and Salt Formation: The ester could be hydrolyzed to the corresponding carboxylic acid. If the resulting 6,6-dimethoxyhexanoic acid is also non-crystalline, it could be reacted with a chiral amine or another suitable base to form a crystalline salt.

Derivatization of the Acetal: The acetal could be hydrolyzed to the corresponding aldehyde. This aldehyde could then be reacted with a reagent such as 2,4-dinitrophenylhydrazine (B122626) to form a stable, rigid, and often crystalline dinitrophenylhydrazone derivative. The presence of the aromatic rings in the derivative would also facilitate crystallization through π-stacking interactions.

As of now, a search of crystallographic databases reveals no published crystal structures for this compound or any of its close derivatives. Should a crystalline derivative be obtained, the resulting structural data would provide precise bond lengths, bond angles, and conformational information, confirming the compound's constitution and configuration.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for conjugated systems or chromophoric derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. masterorganicchemistry.com The technique is most effective for compounds containing chromophores, which are typically functional groups with multiple bonds or conjugated π-systems. pearson.comutoronto.ca

This compound contains a carbonyl group (C=O) from the ester and lone pairs on the oxygen atoms. The carbonyl group can undergo a weak n→π* transition. However, in simple, non-conjugated esters, this absorption occurs at a short wavelength (around 200-215 nm), which is at the low end of the accessible UV range and can be difficult to observe and distinguish from solvent cutoffs. masterorganicchemistry.com

Because this compound lacks any extended conjugation, it does not exhibit significant absorbance in the standard UV-Vis range (220-800 nm) and would be considered "UV-transparent" for most practical purposes. This method would therefore be of limited use for its direct characterization.

However, similar to the strategy for X-ray crystallography, UV-Vis spectroscopy could become a valuable tool if the molecule is converted into a chromophoric derivative. For example, the formation of a 2,4-dinitrophenylhydrazone from the corresponding aldehyde would introduce a highly conjugated system that absorbs strongly in the visible region of the spectrum, allowing for its detection and quantification by UV-Vis spectrophotometry.

Theoretical and Computational Chemistry Studies of Methyl 6,6 Dimethoxyhexanoate

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that specifically apply Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of Methyl 6,6-dimethoxyhexanoate.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Analysis)

There are no available research findings detailing the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound.

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization

No computational studies characterizing the transition states of reactions involving this compound were identified.

Energy Profile Determination

The determination of reaction energy profiles for this compound through computational modeling is not documented in the available scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the structural and electronic properties of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for spectral assignment, conformational analysis, and understanding the molecule's behavior at an atomic level.

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. A common approach involves geometry optimization of the molecule's potential conformers, followed by the calculation of NMR and IR parameters at the optimized geometries. For flexible molecules like this compound, it is crucial to consider a Boltzmann-weighted average of the spectroscopic parameters over the different stable conformers to obtain results that are comparable to experimental data.

Predicted ¹H NMR Chemical Shifts:

The proton NMR chemical shifts for this compound can be predicted by calculating the isotropic shielding constants for each hydrogen atom. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are influenced by the local electronic environment of each proton.

Below is a hypothetical interactive data table of predicted ¹H NMR chemical shifts for this compound, based on typical values for similar functional groups.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ (ester) | 3.65 | Singlet |

| -OCH₃ (acetal) | 3.30 | Singlet |

| -CH₂- (adjacent to ester) | 2.30 | Triplet |

| -CH- (acetal) | 4.35 | Triplet |

| -CH₂- (internal) | 1.30 - 1.70 | Multiplet |

Predicted ¹³C NMR Chemical Shifts:

Similarly, ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of this compound. The chemical shift of each carbon atom is sensitive to its hybridization and the electronegativity of neighboring atoms.

Here is a hypothetical interactive data table of predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 174.0 |

| -OCH₃ (ester) | 51.5 |

| -OCH₃ (acetal) | 52.8 |

| -CH- (acetal) | 104.0 |

| -CH₂- (adjacent to ester) | 34.0 |

| -CH₂- (internal) | 24.0 - 32.0 |

Predicted IR Frequencies:

Theoretical calculations of IR spectra are based on the vibrational modes of the molecule. The frequencies of these vibrations correspond to the absorption bands in an experimental IR spectrum. These calculations can help in assigning specific vibrational modes to observed spectral peaks.

The following is a hypothetical interactive data table of key predicted IR frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1740 | Strong |

| C-H stretch (alkane) | 2850 - 2960 | Medium-Strong |

| C-O stretch (ester) | 1170 - 1250 | Strong |

| C-O stretch (acetal) | 1050 - 1150 | Strong |

Molecular Dynamics Simulations (if relevant to solvation or conformational studies)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. For this compound, MD simulations can provide significant insights into its conformational dynamics and its interactions with solvent molecules. Such simulations are particularly relevant for understanding how the molecule behaves in different chemical environments, which can influence its reactivity and physical properties.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for this system, the trajectory of each atom over time can be tracked.

Solvation Studies:

By analyzing the trajectories from an MD simulation, the solvation structure of this compound can be characterized. This includes determining the radial distribution functions of solvent molecules around specific functional groups of the solute, such as the ester and acetal (B89532) moieties. This analysis can reveal the extent and nature of solvent interactions, including hydrogen bonding with protic solvents. Understanding the solvation shell is crucial as it can significantly affect the molecule's conformational preferences and chemical reactivity.

Conformational Studies:

Analytical Derivatization Strategies for Methyl 6,6 Dimethoxyhexanoate and Its Derivatives

Enhancement of Chromatographic and Spectrometric Detection

Derivatization is frequently employed to improve the analytical performance of chromatographic and spectrometric techniques. By modifying the analyte, issues such as poor volatility, thermal instability, or low detector response can be overcome, leading to more sensitive and reliable analysis.

Silylation Derivatization (e.g., Trimethylsilyl (B98337) Derivatives)

Silylation is a widely used derivatization technique, particularly for GC analysis. It involves replacing active hydrogen atoms in functional groups like hydroxyls (-OH) and carboxylic acids (-COOH) with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability.

For derivatives of Methyl 6,6-dimethoxyhexanoate that contain a hydroxyl group (e.g., following reduction of a ketone or hydrolysis of the acetal (B89532) to an aldehyde and subsequent reduction), silylation is a key step for GC-MS analysis. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com The resulting trimethylsilyl ethers are amenable to GC separation and produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. nih.govacs.orgnih.govmarinelipids.ca For instance, the analysis of hydroxy fatty acids as their TMS ethers provides diagnostic ions that can pinpoint the location of the original hydroxyl group along the carbon chain. nih.govmarinelipids.ca

Table 1: Common Silylating Reagents and Their Applications

| Reagent | Abbreviation | Target Functional Groups | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Highly reactive; volatile byproducts do not interfere with early-eluting peaks. colostate.edu |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | Most volatile of the TMS acetamides; ideal for trace analysis. colostate.edu |

| Trimethylchlorosilane | TMCS | Used as a catalyst | Increases the reactivity of other silylating reagents like BSTFA. restek.com |

| tert-Butyldimethylsilyl (tBDMS) Reagents | MTBSTFA | -OH, -NH, -SH | Forms more stable derivatives than TMS, producing prominent [M-57]+ ions in MS. nih.gov |

Acylation Derivatization (e.g., Trifluoroacetyl and Heptafluoroacyl Derivatives)

Acylation is another powerful derivatization strategy that converts compounds with active hydrogens into esters, thioesters, or amides. colostate.edu For analytical purposes, fluorinated acylating reagents such as Trifluoroacetic Anhydride (TFAA) and Heptafluorobutyric Anhydride (HFBA) are particularly valuable. These reagents react with hydroxyl and amine groups to form stable, volatile derivatives.

The primary advantage of using fluorinated acyl groups is the significant enhancement of the analyte's response with an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds. colostate.edugcms.cz This makes acylation an excellent choice for trace-level quantification. The resulting trifluoroacetyl or heptafluoroacyl derivatives exhibit good chromatographic properties and are well-suited for GC-ECD or GC-MS analysis. colostate.edu While less common than silylation for general-purpose analysis, acylation is superior when high sensitivity is required for analytes containing hydroxyl or amino groups.

Table 2: Common Acylating Reagents for Enhanced Detection

| Reagent | Abbreviation | Derivative Formed | Primary Application |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl ester/amide | GC-ECD, GC-MS |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl ester/amide | GC-ECD, GC-MS (provides higher ECD response than TFAA) |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetamide | Derivatization of primary and secondary amines |

Other Reagents for Increased Sensitivity (e.g., for LC-MS/MS)

For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization strategies often focus on improving ionization efficiency rather than volatility. Fatty acids and their esters can exhibit poor ionization in common electrospray ionization (ESI) modes. A powerful technique to overcome this is "charge-reversal" derivatization, where the analyte is tagged with a reagent containing a permanently positive charge. nih.govnih.gov This allows for highly sensitive detection in the positive ion mode, which is often more robust and less prone to interference than the negative ion mode typically used for acidic compounds. nih.govresearchgate.net

Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to a carboxylic acid group to form a cationic derivative. researchgate.netresearchgate.net This approach has been shown to improve detection sensitivity by several orders of magnitude compared to the analysis of the underivatized compound. researchgate.netresearchgate.net Other reagents used for enhancing LC-MS sensitivity include those containing tertiary or quaternary amine functionalities, which are readily protonated during ESI. nih.gov For example, 2-dimethylaminoethylamine (DMED) has been used for labeling fatty acids and their derivatives, enhancing their detection in LC-MS analysis. nih.gov Such methods are invaluable for quantifying low-abundance analytes in complex biological matrices. rsc.org

Derivatization for Enantiomeric and Diastereomeric Analysis

When a molecule is chiral, its enantiomers often exhibit different biological activities. The separation and quantification of individual enantiomers are therefore crucial in many fields. Analytical strategies for chiral resolution typically fall into two categories: indirect methods, which involve the formation of diastereomers, and direct methods, which use a chiral stationary phase.

Formation of Diastereomeric Derivatives for Chiral Resolution

The indirect approach to chiral separation involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). proquest.comwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including different boiling points and polarities, which allows them to be separated using standard, achiral chromatographic techniques like HPLC or GC. wikipedia.orgwikipedia.org

For chiral derivatives of this compound, such as those containing a secondary alcohol, a variety of CDAs are available. Optically pure acids, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), can be used to esterify a racemic alcohol, yielding diastereomeric esters that can be resolved on a silica (B1680970) gel HPLC column. tcichemicals.com Similarly, chiral isocyanates can react with alcohols to form diastereomeric urethanes. nih.gov The choice of CDA is critical and depends on the functional group present in the analyte and the analytical conditions. nih.govrsc.org Once separated, the absolute configuration of the original enantiomer can often be determined based on the elution order or through further spectroscopic analysis of the purified diastereomer. tcichemicals.comtandfonline.com

Table 3: Examples of Chiral Derivatizing Agents (CDAs)

| CDA Class | Example Reagent | Target Analyte Functional Group | Resulting Diastereomer |

|---|---|---|---|

| Chiral Acids | Mosher's Acid (MTPA), MαNP Acid | Alcohols, Amines | Diastereomeric Esters/Amides wikipedia.orgtcichemicals.com |

| Chiral Isocyanates | (R)-1-(1-Naphthyl)ethyl isocyanate | Alcohols, Amines | Diastereomeric Urethanes/Ureas |

| Chiral Acid Anhydrides | (R,R)-O,O'-Diacyltartaric acid anhydrides | Amino alcohols | Diastereomeric Esters thieme-connect.de |

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Direct chiral separation using HPLC is a powerful alternative to diastereomer formation. This method relies on the use of a chiral stationary phase (CSP), which is an inert solid support (like silica) to which a single enantiomer of a chiral selector has been covalently bonded or coated. merckmillipore.comhplc.euphenomenex.com When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. aocs.org Because these complexes have different stabilities and interaction energies, the enantiomers travel through the column at different rates, resulting in their separation. nih.govchromatographyonline.com

A wide variety of CSPs are commercially available, with selectors based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases (π-acid/π-base). merckmillipore.comphenomenex.comnih.gov Polysaccharide-based columns, such as Chiralpak AD, are particularly versatile and can resolve a broad range of chiral compounds, including hydroxy fatty acid derivatives. nih.gov The direct approach is often preferred for its simplicity, as it avoids the need for a chemical reaction step and eliminates concerns about the optical purity of the derivatizing agent or potential racemization during the reaction. chromatographyonline.com

Gas Chromatography (GC) with Chiral Stationary Phases or Diastereomer Formation

The analytical separation of stereoisomers is a critical task in many areas of chemical research, including pharmaceutical development and flavor chemistry. For a compound to be analyzed for its enantiomeric composition, it must be chiral. This compound, in its native form, is an achiral molecule as it does not possess a stereocenter. The carbon atom at the 6-position is bonded to two identical methoxy (B1213986) (-OCH3) groups, and thus it is not a chiral center. nih.govchemspider.com Consequently, direct enantiomeric separation using chiral gas chromatography is not applicable to this compound itself.

However, these techniques are highly relevant for the analysis of chiral derivatives of this compound or if the molecule is a precursor to a chiral target. In such cases, two primary strategies are employed: the use of a chiral stationary phase (CSP) or the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.

Chiral Stationary Phases (CSPs)

Should a synthetic pathway yield a chiral analog of this compound, a GC column containing a chiral stationary phase would be the method of choice for direct enantiomeric separation. Cyclodextrin-based CSPs are among the most common and versatile for this purpose. slideshare.net These phases, often derivatives of alpha-, beta-, or gamma-cyclodextrin, create a chiral environment within the column. Enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times and thus separation.

For a hypothetical chiral derivative, such as Methyl 6-methoxy-6-propoxyhexanoate, the separation would rely on the differential formation of transient diastereomeric complexes with the CSP. The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) would be critical for achieving optimal resolution.

Table 1: Illustrative GC Separation of Hypothetical Chiral Derivative Enantiomers on a Chiral Stationary Phase This data is hypothetical and for illustrative purposes only.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-Methyl 6-methoxy-6-propoxyhexanoate | 25.4 | 1.8 |

| (S)-Methyl 6-methoxy-6-propoxyhexanoate | 26.1 | 1.8 |

Diastereomer Formation

An alternative and widely used approach involves converting the enantiomers of a chiral analyte into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). registech.comchromtech.com These resulting diastereomers have different physical properties and can be readily separated on a conventional, achiral GC column.

This strategy could be applied if, for instance, the ester group of a chiral analog of this compound was first hydrolyzed to a carboxylic acid. The resulting chiral carboxylic acid could then be reacted with a chiral alcohol, such as (R)-(-)-2-Butanol, in the presence of an esterification catalyst. The resulting diastereomeric esters would exhibit different retention times on an achiral GC column. Similarly, if the ester group were reduced to a chiral alcohol, it could be reacted with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.orgchemeurope.com

Table 2: Example of Diastereomer Separation on an Achiral GC Column This data is hypothetical and for illustrative purposes only, based on the derivatization of a hypothetical chiral precursor.

| Diastereomer | Chiral Derivatizing Agent | Retention Time (min) |

| Diastereomer 1 | (R)-(-)-2-Butanol | 32.8 |

| Diastereomer 2 | (R)-(-)-2-Butanol | 33.5 |

Derivatization for Functional Group Interconversion and Protection

Derivatization in a synthetic context involves the transformation of one functional group into another (interconversion) or the masking of a functional group to prevent it from reacting in a subsequent step (protection). This compound contains two key functional groups: a methyl ester and a dimethyl acetal. nih.gov

Functional Group Interconversion

The reactivity of the ester and acetal groups allows for several useful transformations. ub.edusolubilityofthings.com

Ester Group Interconversions:

Hydrolysis: The methyl ester can be hydrolyzed under basic (e.g., NaOH, KOH) or acidic (e.g., H2SO4, HCl) conditions to yield the corresponding carboxylic acid, 6,6-dimethoxyhexanoic acid. libretexts.org

Reduction: The ester can be reduced to a primary alcohol, 6,6-dimethoxyhexan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester. This is useful for modifying the properties of the molecule.

Acetal Group Interconversions:

Hydrolysis: The dimethyl acetal is stable under basic and neutral conditions but can be readily hydrolyzed back to the corresponding carbonyl compound, methyl 6-oxohexanoate (B1234620) (also known as adipic semialdehyde methyl ester), using aqueous acid. libretexts.orgscbt.com This reaction is fundamental for deprotection.

Functional Group Protection

Protecting groups are essential in multi-step synthesis to ensure chemoselectivity. wikipedia.org

Protection of the Carboxyl Group: The methyl ester in this compound can itself be considered a protecting group for the corresponding carboxylic acid. ddugu.ac.in It masks the acidity of the carboxyl proton and prevents its participation in base-catalyzed reactions. ddugu.ac.in For reactions requiring different deprotection conditions, other ester forms can be synthesized, such as tert-butyl esters (removed with acid) or benzyl (B1604629) esters (removed by hydrogenolysis). slideshare.net

Protection of the Aldehyde Group: The 6,6-dimethoxy functionality is a classic dimethyl acetal, which serves as a protecting group for an aldehyde. libretexts.org This group is highly stable to strong bases, nucleophiles, and reducing agents (like LiAlH4) that would otherwise react with the aldehyde. wikipedia.org Its removal is typically achieved with mild aqueous acid, regenerating the aldehyde for further reactions. libretexts.org

Table 3: Summary of Derivatization Strategies for this compound

| Functional Group | Derivatization Type | Reagents/Conditions | Product Functional Group |

| Methyl Ester | Interconversion (Hydrolysis) | aq. NaOH or aq. H2SO4, heat | Carboxylic Acid |

| Methyl Ester | Interconversion (Reduction) | 1. LiAlH4, Et2O 2. H3O+ | Primary Alcohol |

| Methyl Ester | Protection | (Already protected as methyl ester) | - |

| Dimethyl Acetal | Interconversion (Hydrolysis) | aq. HCl or H2SO4 | Aldehyde |

| Dimethyl Acetal | Protection | (Protects an aldehyde) | - |

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable practices, driven by both environmental concerns and economic incentives. Future research on Methyl 6,6-dimethoxyhexanoate should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biomass-derived feedstocks . Adipic acid, a precursor to the hexanoate (B1226103) backbone, can be produced from renewable sources such as glucose. The methyl and methoxy (B1213986) groups can be sourced from methanol (B129727), which can be produced sustainably. Research should focus on integrated catalytic processes that convert these renewable feedstocks directly to the target molecule in a one-pot or tandem reaction sequence, thus improving process efficiency and reducing separation costs.

The principles of green chemistry should be central to the development of new synthetic methods. This includes:

Atom Economy: Designing reactions that incorporate the maximum amount of starting materials into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-solvents.